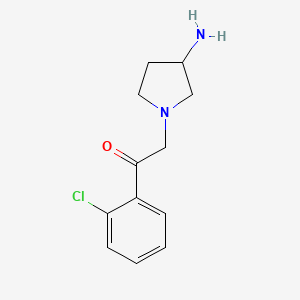
2-(3-Aminopyrrolidin-1-yl)-1-(2-chlorophenyl)ethan-1-one
Descripción general
Descripción
2-(3-Aminopyrrolidin-1-yl)-1-(2-chlorophenyl)ethan-1-one, abbreviated as 2-APCPE, is a synthetic compound that has been used in research for a variety of applications. It has a wide range of biological effects, including neuroprotective, anti-inflammatory, and antioxidant properties. Its ability to interact with various receptors, including NMDA, AMPA, and GABA receptors, makes it a potential therapeutic agent for a variety of diseases and disorders.
Aplicaciones Científicas De Investigación
Antibacterial Agent Synthesis
One significant application of this compound is in the synthesis of potent antibacterial agents. For example, its use in the asymmetric synthesis of quinolonecarboxylic acid class of antibacterial agents has been documented. A specific compound, 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-1,4-dihydro-6- fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid hydrochloride, shows improved activity against aerobic and anaerobic bacteria compared to its racemic counterpart, and has enhanced in vivo efficacy in a Pseudomonas aeruginosa mouse protection model (Rosen et al., 1988).
Electrooptic Film Fabrication
The compound is also relevant in the field of electrooptics, particularly in the fabrication of electrooptic films. Dibranched, heterocyclic "push-pull" chromophores, which include structures similar to the compound , have been synthesized and characterized. These chromophores show potential in creating chromophore monolayers with significant implications for film microstructure and optical/electrooptic response (Facchetti et al., 2006).
Synthesis of Drosophila Nicotinic Receptor Probes
Another application is in the synthesis of probes for Drosophila nicotinic receptors. Alpha-nitro ketone intermediates, related to this compound, have been used to create 3-substituted 2-nitromethylenetetrahydrothiophene and -tetrahydrofuran, which are essential for studying the interaction between Drosophila neonicotinoid-nicotinic acetylcholine receptors (Zhang et al., 2004).
Propiedades
IUPAC Name |
2-(3-aminopyrrolidin-1-yl)-1-(2-chlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c13-11-4-2-1-3-10(11)12(16)8-15-6-5-9(14)7-15/h1-4,9H,5-8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVJZIVBEUNDFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC(=O)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminopyrrolidin-1-yl)-1-(2-chlorophenyl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{3-[2-(3-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride](/img/structure/B1466440.png)
![4-[2-Bromo-4-(sec-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1466443.png)
![2-[2-(Oxolan-2-yl)ethyl]pyrrolidine](/img/structure/B1466446.png)
![2-(4-Fluorophenyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1466447.png)
![1-[(3,5-Dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1466449.png)

![1-{[(Oxolan-3-yl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466455.png)
![3-[(3-Aminoazetidin-1-yl)methyl]phenol](/img/structure/B1466456.png)

![2-(4-Fluorophenyl)spiro[3.3]heptan-2-amine](/img/structure/B1466458.png)

![1-[(5-Chloro-2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1466460.png)
![1-[(2-Hydroxyphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1466461.png)